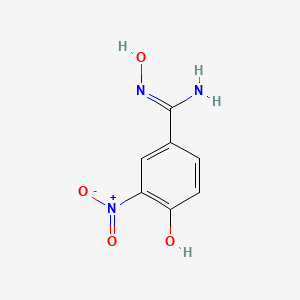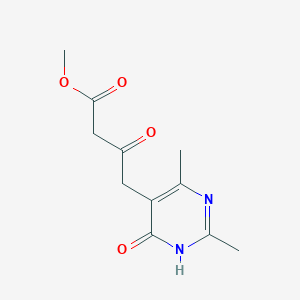![molecular formula C7H8N4O B1418345 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 41266-64-2](/img/structure/B1418345.png)
5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Übersicht
Beschreibung
“5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a chemical compound with the molecular formula C9H9N5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo .Molecular Structure Analysis
The molecular structure of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be analyzed using various techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be complex. For example, thermal retro Diels–Alder (RDA) reaction of certain compounds resulted in the target compounds as single products .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be determined using various analytical techniques. The average mass of the compound is 219.266 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
DNA Photocleavage Activity : Novel derivatives of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine demonstrated good DNA photocleavage activity, contributing to supercoiled DNA conversion into open circular forms. This finding is significant in studying DNA interactions and potential therapeutic applications (Sharma et al., 2015).
Antibacterial Agents : Certain 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine compounds have shown notable antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests their potential use in developing new antibacterial drugs (Kumar et al., 2009).
Chemical Synthesis and Molecular Studies
Novel Compound Synthesis : The compound has been used in the synthesis of various novel derivatives with potential biological activities. These synthesized compounds have shown herbicidal and fungicidal activities, indicating their applicability in agricultural chemistry (De, 2006).
Molecular Self-Assembly and Light-Emitting Properties : 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been found to self-assemble into supramolecular microfibers with blue organic light-emitting properties. This discovery opens up applications in materials science, particularly in the field of organic electronics (Liu et al., 2008).
Zukünftige Richtungen
The future directions in the research of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” and similar compounds could involve their potential use in cancer treatment. For instance, a new set of small molecules featuring the privileged pyrazolo pyrimidine and pyrazolo triazolo pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Eigenschaften
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPUHDSNMIONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=O)N12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656511 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
CAS RN |
41266-64-2 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)
![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)

![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)
![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)


![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418281.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)